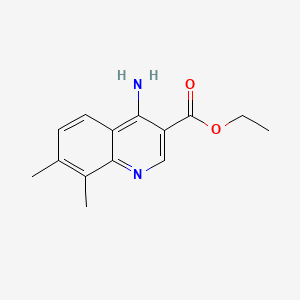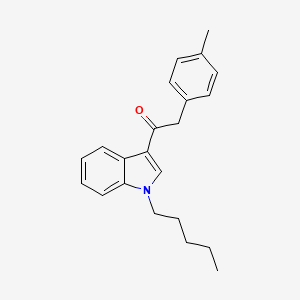
PCPr (Hydrochlorid)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PCPr (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
Target of Action
PCPr (hydrochloride), also known as Procyclidine, is a member of the arylcyclohexylamines class of drugs . The primary targets of PCPr are the NMDA receptors, and it also activates mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors . These receptors play crucial roles in various physiological processes, including pain perception, response to stress, and cognitive functions .
Mode of Action
PCPr acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This interaction with its targets results in the modulation of neurotransmitter release, leading to changes in the transmission of nerve signals . Many of its effects are due to its pharmacologic similarities with atropine .
Biochemical Pathways
It is known that it influences the cholinergic and dopaminergic pathways in the brain . The blocking of central cholinergic receptors and the balancing of cholinergic and dopaminergic activity in the basal ganglia are key aspects of its action .
Pharmacokinetics
Generally, orally administered drugs like PCPr undergo processes such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of PCPr’s action primarily involve the modulation of neurotransmitter activity in the brain. By blocking central cholinergic receptors and balancing cholinergic and dopaminergic activity, PCPr can alleviate symptoms of conditions like Parkinson’s disease and drug-induced parkinsonism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like PCPr. Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and activity . Additionally, individual factors such as genetic makeup, age, and overall health status can also influence a drug’s effectiveness and potential side effects.
Biochemische Analyse
Cellular Effects
PCPr (hydrochloride) is known to have effects on various types of cells and cellular processes . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is believed that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Phenylcyclohexanamin (Hydrochlorid) beinhaltet die Reaktion von Cyclohexanon mit Phenylmagnesiumbromid zur Bildung von 1-Phenylcyclohexanol. Dieses Zwischenprodukt wird dann mit Propylamin umgesetzt, um 1-Phenyl-N-propylcyclohexanamin zu erhalten. Das Endprodukt, 1-Phenylcyclohexanamin (Hydrochlorid), wird durch Behandeln von 1-Phenyl-N-propylcyclohexanamin mit Salzsäure gewonnen, wodurch das Hydrochloridsalz entsteht .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 1-Phenylcyclohexanamin (Hydrochlorid) sind aufgrund seiner Einstufung als Designerdroge und seiner begrenzten legitimen Anwendungen nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und die Anwendung von Reinigungsverfahren wie Umkristallisation, wären anwendbar.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Phenylcyclohexanamin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: 1-Phenylcyclohexanamin kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Reduktion von 1-Phenylcyclohexanamin kann zu sekundären Aminen oder Alkoholen führen.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von sekundären Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate.
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclohexanamin (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie und forensischen Toxikologie verwendet.
Industrie: Wird bei der Entwicklung von Analysemethoden und Nachweisverfahren für Designerdrogen eingesetzt.
Wirkmechanismus
1-Phenylcyclohexanamin (Hydrochlorid) entfaltet seine Wirkung, indem es als Antagonist am N-Methyl-D-Aspartat (NMDA)-Rezeptor wirkt, der an der synaptischen Plastizität und Gedächtnisfunktion beteiligt ist. Durch die Blockierung des NMDA-Rezeptors stört 1-Phenylcyclohexanamin die normale Neurotransmission, was zu seinen dissoziativen und halluzinogenen Wirkungen führt . Zusätzlich kann es mit anderen Neurotransmittersystemen interagieren, einschließlich Dopamin- und Serotonin-Bahnen .
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclohexanamin (Hydrochlorid) ähnelt anderen Arylcyclohexylamin-Verbindungen, wie z.B.:
Phencyclidin (PCP): 1-Phenylcyclohexanamin ist etwas weniger potent als Phencyclidin, teilt aber ähnliche dissoziative und halluzinogene Wirkungen.
Eticyclidin (PCE): 1-Phenylcyclohexanamin ist weniger potent als sein Ethylhomolog, Eticyclidin.
PCMEA, PCEEA und PCMPA: Diese Verbindungen sind Derivate von 1-Phenylcyclohexanamin mit unterschiedlichen Alkylgruppen, was zu Variationen in der Potenz und den Wirkungen führt.
1-Phenylcyclohexanamin (Hydrochlorid) ist aufgrund seiner spezifischen Propylgruppe einzigartig, die seine pharmakologischen Eigenschaften und seine Potenz im Vergleich zu anderen ähnlichen Verbindungen beeinflusst .
Eigenschaften
IUPAC Name |
1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNSXPOHRQRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)



![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)


![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)


